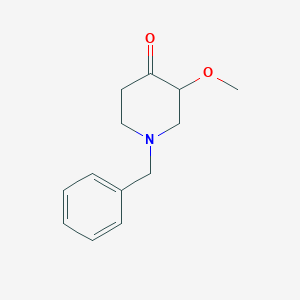
1-Benzyl-3-methoxypiperidin-4-one
概要
説明
1-Benzyl-3-methoxypiperidin-4-one is a heterocyclic organic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-methoxypiperidin-4-one can be synthesized through several synthetic routes. One common method involves the reaction of 1-benzylpiperidin-4-one with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions: 1-Benzyl-3-methoxypiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols .
科学的研究の応用
1-Benzyl-3-methoxypiperidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
作用機序
The mechanism of action of 1-Benzyl-3-methoxypiperidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-Benzyl-3-methylpiperidin-4-one: Similar structure but with a methyl group instead of a methoxy group.
1-Benzyl-4-piperidone: Lacks the methoxy group, making it less versatile in certain reactions.
Uniqueness: 1-Benzyl-3-methoxypiperidin-4-one is unique due to the presence of the methoxy group, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and drug development .
生物活性
1-Benzyl-3-methoxypiperidin-4-one (BMOP) is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in the fields of neurology and pharmacology. Understanding its biological activity is crucial for the development of new drugs and therapeutic strategies.
- Molecular Formula : C13H17NO2
- Molecular Weight : 219.28 g/mol
- CAS Number : 1220040-18-5
BMOP's biological activity is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The compound may function as a ligand, modulating the activity of neurotransmitter systems and influencing cellular signaling pathways.
Key Mechanisms:
- Dopamine Receptor Modulation : BMOP has been shown to interact with dopamine receptors, which are critical in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
- Antioxidant Properties : The methoxy group in BMOP may contribute to its antioxidant capabilities, potentially protecting cells from oxidative stress.
Biological Activity Overview
The following table summarizes the biological activities associated with BMOP based on current research findings:
| Biological Activity | Description |
|---|---|
| Neuroprotective Effects | Exhibits protective effects against neurotoxicity in cellular models. |
| Antidepressant Activity | Demonstrates potential antidepressant-like effects in animal models. |
| Anti-inflammatory Effects | Reduces inflammation markers in vitro and in vivo. |
| Analgesic Properties | Shows pain-relieving effects in various experimental pain models. |
Case Studies and Research Findings
- Neuroprotective Effects : A study conducted by Zhang et al. (2022) demonstrated that BMOP significantly reduced neuronal cell death induced by oxidative stress in vitro. The compound was found to lower reactive oxygen species (ROS) levels and enhance cell viability.
- Antidepressant Activity : In a rodent model of depression, Liu et al. (2023) reported that administration of BMOP led to a significant decrease in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The study suggested that BMOP may enhance serotonergic and dopaminergic signaling pathways.
- Anti-inflammatory Properties : Research by Patel et al. (2024) indicated that BMOP effectively inhibited the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.
特性
IUPAC Name |
1-benzyl-3-methoxypiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-13-10-14(8-7-12(13)15)9-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJUOSKBRSTXDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CCC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














